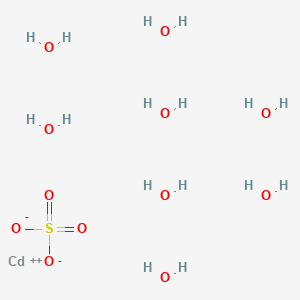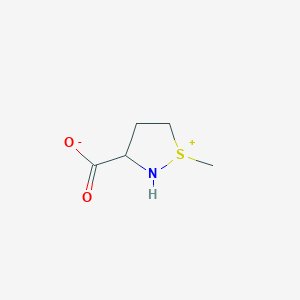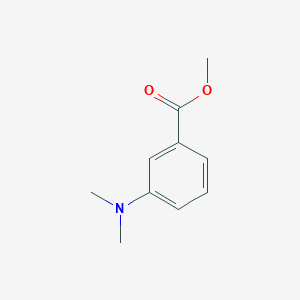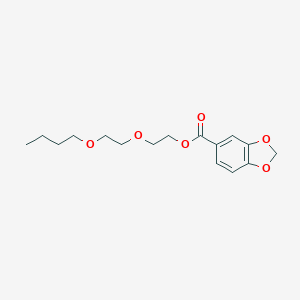
苯佐卡因
描述
苯佐克利丁,也称为羟利定,是一种以其镇静和降压作用而闻名的化合物。它降低中枢神经系统的兴奋性,增强催眠药、镇痛药和局部麻醉药的作用,并具有中等程度的降压作用。此外,它还能降低血管运动中枢的兴奋性,并具有抗心律失常活性 .
科学研究应用
苯佐克利丁具有广泛的科学研究应用,包括:
化学: 用作合成具有潜在生物活性的各种衍生物的前体。
生物学: 研究其对中枢神经系统的影响及其作为镇静剂的潜在用途。
医学: 研究其降压和抗心律失常特性,以及其与其他药物联合使用以增强其效果的潜在用途。
工业: 用于生产药物,并作为化学合成中的中间体。
作用机制
苯佐克利丁通过与体内的特定分子靶点和途径相互作用来发挥其作用。它主要作用于中枢神经系统,通过降低神经元的兴奋性。这是通过调节离子通道和神经递质受体来实现的,导致神经元放电减少和整体镇静效果。此外,苯佐克利丁通过增强其在各自靶点上的作用来增强催眠药、镇痛药和局部麻醉药的作用 .
类似化合物:
奎宁环: 与苯佐克利丁具有相似的核心结构,用作其合成的前体。
苄胺: 另一种具有苄基的化合物,用于各种化学反应。
普鲁卡因: 一种具有类似作用机制但化学结构不同的局部麻醉剂。
苯佐克利丁的独特性: 苯佐克利丁由于其镇静、降压和抗心律失常特性的结合而独一无二。与其他类似化合物不同,苯佐克利丁对中枢神经系统和心血管系统具有更广泛的影响,使其成为各种应用的多功能化合物。
准备方法
合成路线和反应条件: 苯佐克利丁可以通过各种合成路线合成。一种常见的方法是在特定条件下使奎宁环与苄基氯反应,从而生成苯佐克利丁。反应通常需要乙醇等溶剂和氢氧化钠等催化剂。将混合物在回流条件下加热以促进反应。
工业生产方法: 在工业环境中,苯佐克利丁的生产涉及使用优化的反应条件进行大规模合成,以确保高产率和高纯度。该过程包括使用先进的设备进行精确的温度控制和高效混合。最终产物通过结晶或蒸馏技术进行纯化,以获得纯净形式的苯佐克利丁。
化学反应分析
反应类型: 苯佐克利丁会发生各种化学反应,包括:
氧化: 苯佐克利丁可以用高锰酸钾或过氧化氢等氧化剂氧化,形成相应的氧化物。
还原: 还原反应可以使用氢化锂铝等还原剂进行,将苯佐克利丁转化为其还原形式。
取代: 苯佐克利丁可以发生取代反应,其中其官能团之一被另一个基团取代。常用的取代反应试剂包括卤素和烷基化剂。
常用试剂和条件:
氧化: 高锰酸钾,过氧化氢;酸性或碱性条件。
还原: 氢化锂铝,硼氢化钠;无水条件。
取代: 卤素(氯,溴),烷基化剂(碘甲烷);溶剂如乙醇或丙酮。
主要生成产物:
氧化: 形成氧化物和羟基衍生物。
还原: 形成具有改变的官能团的还原衍生物。
取代: 形成具有新官能团的取代苯佐克利丁衍生物。
相似化合物的比较
Quinuclidine: Shares a similar core structure with benzoclidine and is used as a precursor in its synthesis.
Benzylamine: Another compound with a benzyl group, used in various chemical reactions.
Procaine: A local anesthetic with a similar mechanism of action but different chemical structure.
Uniqueness of Benzoclidine: Benzoclidine is unique due to its combination of tranquilizing, hypotensive, and anti-arrhythmic properties. Unlike other similar compounds, benzoclidine has a broader range of effects on the central nervous system and cardiovascular system, making it a versatile compound for various applications.
属性
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-14(12-4-2-1-3-5-12)17-13-10-15-8-6-11(13)7-9-15/h1-5,11,13H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKAOMZZTQULDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7348-26-7 (hydrochloride) | |
| Record name | Benzoclidine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016852816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0046191 | |
| Record name | Benzoclidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671383 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
16852-81-6, 66-93-3 | |
| Record name | Benzoclidine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016852816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoclidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760346 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoclidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | +/- -3-Quinuclidinol benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZOCLIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G84189YY06 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the chirality of quinuclidin-3-yl benzoate affect its interaction with butyrylcholinesterase?
A: Research has shown that butyrylcholinesterase (BChE) exhibits stereoselectivity towards the enantiomers of quinuclidin-3-yl benzoate. The (R)- enantiomer (RQBz) is hydrolyzed significantly faster than the (S)- enantiomer (SQBz) by BChE. [, , ] This difference in hydrolysis rates is attributed to the distinct binding orientations of each enantiomer within the enzyme's active site, particularly around the ammonium group and its interaction with the indole ring of Trp84. [] The (S)- enantiomer shows weaker cation–π interaction with Trp84, potentially explaining its slower hydrolysis rate. []
Q2: What computational methods have been used to study the interaction between quinuclidin-3-yl benzoate and butyrylcholinesterase?
A: Researchers have employed a combination of quantum chemical calculations and molecular docking simulations to investigate the interaction between quinuclidin-3-yl benzoate and BChE. Semiempirical PM3 calculations, utilizing an active site model of human BChE, have been used to analyze the stabilization of Michaelis complexes and tetrahedral intermediates formed during hydrolysis. [] Additionally, flexible ligand docking simulations with AutoDock 3.0 have helped propose the binding orientations of various benzoate esters, including quinuclidin-3-yl benzoate enantiomers, within the BChE active site. [] These computational approaches provide insights into the structural basis for the observed stereoselectivity of BChE towards quinuclidin-3-yl benzoate enantiomers.
Q3: Can butyrylcholinesterase be used to separate the enantiomers of quinuclidin-3-yl benzoate?
A: Yes, the significant difference in hydrolysis rates between the (R)- and (S)- enantiomers of quinuclidin-3-yl benzoate by BChE presents an opportunity for enantiomeric resolution. [, ] The enzymatic hydrolysis of racemic quinuclidin-3-yl benzoate leads to the preferential hydrolysis of the (R)- enantiomer, resulting in an enrichment of the (S)- enantiomer in the unreacted substrate pool. This kinetic resolution strategy offers a potentially efficient and environmentally friendly method for separating the enantiomers of quinuclidin-3-yl benzoate.
Q4: How do structural modifications of quinuclidin-3-yl benzoate, specifically at the nitrogen atom, impact its interaction with butyrylcholinesterase?
A: Studies have shown that introducing N-methyl or N-benzyl groups to both (R)- and (S)- enantiomers of quinuclidin-3-yl benzoate significantly alters their interaction with BChE. [] For instance, the N-methyl (R)- enantiomer exhibited the highest hydrolysis rate, while the N-benzyl (S)- enantiomer acted as an inhibitor of BChE. [] These findings underscore the importance of the nitrogen substituent in modulating the binding affinity and reactivity of quinuclidin-3-yl benzoate derivatives towards BChE.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2E,6E)-2,6-bis[(2-chlorophenyl)methylidene]cyclohexan-1-one](/img/structure/B90745.png)

acetic acid](/img/structure/B90747.png)










